molecular formula C21H22N6O3S B12141435 N-(5-acetamido-2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(5-acetamido-2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B12141435
M. Wt: 438.5 g/mol
InChI Key: MKAWNSPFTNRLEF-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetamido group, a methoxyphenyl group, a pyridinyl group, and a triazolyl group, all connected through a sulfanyl linkage. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetamido-2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One possible synthetic route could involve the following steps:

    Formation of the 5-acetamido-2-methoxyphenyl intermediate: This can be achieved by acetylation of 2-methoxyaniline using acetic anhydride under acidic conditions.

    Synthesis of the 4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazole intermediate: This can be synthesized by reacting 3-pyridinecarboxaldehyde with propargylamine and sodium azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

    Coupling of the intermediates: The final step involves coupling the two intermediates through a sulfanyl linkage, which can be achieved by reacting the 5-acetamido-2-methoxyphenyl intermediate with the 4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazole intermediate in the presence of a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the acetylation and CuAAC reactions, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetamido-2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Alkylated derivatives

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups may allow it to bind to active sites or allosteric sites on proteins, thereby modulating their activity. For example, the triazole ring may interact with metal ions in metalloenzymes, while the acetamido group may form hydrogen bonds with amino acid residues in protein active sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetamido-2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • This compound

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a triazole ring and a sulfanyl linkage is relatively rare, making this compound an interesting subject for further research and development.

Properties

Molecular Formula

C21H22N6O3S

Molecular Weight

438.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H22N6O3S/c1-4-10-27-20(15-6-5-9-22-12-15)25-26-21(27)31-13-19(29)24-17-11-16(23-14(2)28)7-8-18(17)30-3/h4-9,11-12H,1,10,13H2,2-3H3,(H,23,28)(H,24,29)

InChI Key

MKAWNSPFTNRLEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3

Origin of Product

United States

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